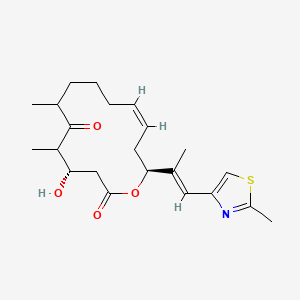

epothilone K

説明

Structure

3D Structure

特性

分子式 |

C22H31NO4S |

|---|---|

分子量 |

405.6 g/mol |

IUPAC名 |

(4S,11Z,14S)-4-hydroxy-5,7-dimethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclotetradec-11-ene-2,6-dione |

InChI |

InChI=1S/C22H31NO4S/c1-14-9-7-5-6-8-10-20(15(2)11-18-13-28-17(4)23-18)27-21(25)12-19(24)16(3)22(14)26/h6,8,11,13-14,16,19-20,24H,5,7,9-10,12H2,1-4H3/b8-6-,15-11+/t14?,16?,19-,20-/m0/s1 |

InChIキー |

YQYQTGREIHNPDS-COUJODFESA-N |

異性体SMILES |

CC1CCC/C=C\C[C@H](OC(=O)C[C@@H](C(C1=O)C)O)/C(=C/C2=CSC(=N2)C)/C |

正規SMILES |

CC1CCCC=CCC(OC(=O)CC(C(C1=O)C)O)C(=CC2=CSC(=N2)C)C |

同義語 |

epothilon K epothilone K |

製品の起源 |

United States |

Biosynthesis and Biotechnological Production of Epothilones

General Epothilone (B1246373) Biosynthetic Pathway Elucidation

The elucidation of the epothilone biosynthetic pathway has revealed a fascinating interplay of modular enzymes that assemble the molecule in a stepwise fashion.

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Complex Involvement

The core structure of epothilones is synthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex. nih.govscienceopen.comresearchgate.net This assembly line-like system is encoded by a large gene cluster (epoA-K). researchgate.net The PKS modules (EpoA, EpoC, EpoD, EpoE, and EpoF) are responsible for constructing the polyketide backbone of the molecule, while the NRPS module (EpoB) incorporates the thiazole (B1198619) ring, a key structural feature, from the amino acid cysteine. researchgate.netnih.gov This hybrid nature, combining elements of both PKS and NRPS systems, is a hallmark of the biosynthesis of many complex natural products. scienceopen.comacs.org The process involves a series of coordinated steps including chain initiation, elongation, and termination. nih.gov

The initial step involves the EpoA protein, a PKS module, which primes the synthesis. nih.gov The growing polyketide chain is then passed to the EpoB NRPS module. nih.gov Here, the Cy domain of EpoB catalyzes the transfer of an acetyl group from EpoA to a cysteine residue loaded on EpoB, initiating the formation of the methylthiazole ring. acs.orgnih.gov Subsequent modules then continue to elongate the polyketide chain. acs.org

Biosynthetic Origin of Carbon Skeleton from Acetate (B1210297), Propionate (B1217596), and Cysteine

Isotopic labeling studies have been instrumental in deciphering the building blocks of the epothilone carbon skeleton. These experiments have demonstrated that the carbon atoms are derived from acetate, propionate, and the amino acid cysteine. nih.govresearchgate.net Cysteine not only contributes to the carbon backbone but also provides the sulfur and nitrogen atoms for the formation of the characteristic thiazole ring. nih.govresearchgate.net The biosynthesis begins with the formation of the thiazole moiety from acetate and cysteine. nih.govresearchgate.net The subsequent incorporation of either acetate or propionate units by the PKS modules leads to the production of different epothilone congeners. nih.govresearchgate.net For instance, the selection of malonyl-CoA or methylmalonyl-CoA as extender units by the acyltransferase (AT) domain in the third PKS module determines whether epothilone A or epothilone B is ultimately produced. researchgate.net

Role of P450-Epoxidase (EpoK) in Epoxidation

The final step in the biosynthesis of the most potent epothilones, A and B, is the epoxidation of their precursors, epothilones C and D, respectively. researchgate.netacs.org This crucial transformation is catalyzed by a cytochrome P450 enzyme, EpoK. researchgate.netacs.org The epoK gene, located within the epothilone biosynthetic gene cluster, encodes this epoxidase. acs.org EpoK introduces an epoxide group across the C12-C13 double bond of the macrocyclic lactone ring. researchgate.netacs.orgresearchgate.net This epoxidation is a critical post-PKS modification that significantly enhances the anti-cancer activity of the resulting epothilones. rsc.org The enzyme utilizes molecular oxygen to carry out this reaction. nih.gov Inactivation of the epoK gene has been shown to result in the accumulation of epothilones C and D, confirming its essential role in the production of epothilones A and B. nih.gov

Metabolic Context of Epothilone K Formation

The metabolic pathways of Sorangium cellulosum can sometimes lead to the formation of unusual epothilone variants, such as this compound, through alternative enzymatic reactions.

Understanding Ring Contraction in 14-membered Macrolides

This compound is a unique natural variant that features a 14-membered macrolide ring, a contraction from the typical 16-membered ring of other epothilones. acs.org While the precise enzymatic mechanism for this ring contraction in epothilone biosynthesis is not fully elucidated, the formation of different ring sizes is a known phenomenon in macrolide biosynthesis. merckvetmanual.comwikipedia.org Macrolides are classified based on the size of their lactone ring, with 14-, 15-, and 16-membered rings being common. wikipedia.orgresearchgate.net The formation of a 14-membered ring in this compound represents a rare deviation from the main biosynthetic pathway. acs.org In other systems, novel macrolide structures have been synthesized through ring contraction metathesis, demonstrating the chemical feasibility of such transformations. nih.gov The isolation of this compound suggests a degree of enzymatic flexibility or a side reaction within the epothilone-producing machinery of Sorangium cellulosum. acs.org

Strategies for Enhanced Epothilone Production

The low natural yield of epothilones from Sorangium cellulosum has driven the development of various strategies to enhance their production for clinical and research purposes. frontiersin.org These efforts encompass both the optimization of the native producer and the heterologous expression of the biosynthetic pathway in more tractable host organisms.

Genetic engineering of Sorangium cellulosum has shown promise. mdpi.com For example, the use of transcriptional activators like TALE-TFs and the CRISPR/dCas9 system has been employed to upregulate the expression of the epothilone biosynthetic gene cluster, leading to increased yields. frontiersin.org Another approach involves the inactivation of competing metabolic pathways or genes that degrade the desired products. nih.gov

Below is a table summarizing some of the biotechnological strategies employed to enhance epothilone production.

| Strategy | Host Organism | Method | Outcome | Reference(s) |

| Gene Cluster Expression | Myxococcus xanthus | Heterologous expression of the epothilone biosynthetic gene cluster. | Production of epothilones A and B. | researchgate.net |

| Gene Inactivation | Sorangium cellulosum | Inactivation of the epoK gene using the TALEN gene knockout system. | Increased yield of epothilone D by 34.9% and decreased epothilone B by 34.2%. | nih.gov |

| Heterologous Expression & Optimization | Burkholderia sp. DSM 7029 | Introduction of the epothilone gene cluster and optimization of medium and precursor supply. | ~75-fold increase in total epothilone yield to 307 µg/L. | acs.org |

| Transcriptional Activation | Sorangium cellulosum | Use of TALE-TF and CRISPR/dCas9 systems to enhance transcription of the biosynthetic gene cluster. | 1.53-fold increase in epothilone B and 2.18-fold increase in epothilone D. | frontiersin.org |

| Transporter Engineering | Burkholderia sp. G32 | Overexpression of putative transporter genes orf14 and orf3. | Doubled total production of several epothilones. | oup.com |

Optimization of Fermentation Processes in Sorangium cellulosum

The yield of epothilones from Sorangium cellulosum fermentations is often limited by factors such as nutrient availability, product inhibition, and the formation of cell clumps that hinder mass transfer. jmb.or.kr Consequently, significant efforts have been dedicated to optimizing fermentation parameters to improve productivity.

Statistical optimization techniques, including one-factor-at-a-time, Plackett-Burman design, and response surface methodology, have been successfully applied to enhance epothilone B production. academicjournals.org Through these methods, the yield of epothilone B was increased 7.2-fold, from an initial 11.3 ± 0.4 mg/L to 82.0 ± 3 mg/L. Key factors identified for optimization often include temperature, initial pH, rotation speed, and inoculum quantity. researchgate.net

One critical strategy is the immobilization of S. cellulosum cells. Using porous ceramics as a carrier for cell immobilization has been shown to prevent the formation of bacterial clumps, thereby improving nutrient and metabolite transport. jmb.or.kr This approach led to a nearly four-fold increase in epothilone production, from 23.3 mg/L in free-cell fermentation to 90.2 mg/L with immobilized cells under optimized conditions. jmb.or.kr Similarly, immobilizing cells in calcium alginate for repeated batch cultures has been explored to overcome the long doubling time of the bacterium and enhance yields. jmb.or.kr

The composition of the fermentation medium is another crucial aspect. The choice of carbon and nitrogen sources, as well as their ratio, significantly influences epothilone production. researchgate.net Additionally, the in-situ removal of epothilones from the culture broth using adsorbent resins like Amberlite XAD-16 can alleviate product feedback inhibition and degradation, leading to higher accumulation of the desired compounds.

| Optimization Strategy | Initial Yield | Optimized Yield | Fold Increase | Reference |

|---|---|---|---|---|

| Statistical Media Optimization | 11.3 ± 0.4 mg/L (Epothilone B) | 82.0 ± 3 mg/L (Epothilone B) | 7.2 | |

| Immobilization in Porous Ceramics | 23.3 mg/L (Total Epothilones) | 90.2 mg/L (Total Epothilones) | 3.87 | jmb.or.kr |

Genetic Engineering Approaches (TALE-TF, CRISPR/dCas9 Systems) for Biosynthesis Modulation

While fermentation optimization provides significant improvements, the inherent regulatory networks within S. cellulosum often limit the full potential of epothilone biosynthesis. To overcome these limitations, advanced genetic engineering tools such as Transcription Activator-Like Effector-based Transcription Factors (TALE-TFs) and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/dCas9 system have been employed to directly modulate the expression of the epothilone biosynthetic gene cluster. nih.govfrontiersin.org

These systems are designed to activate the transcription of the entire 56-kb epothilone gene cluster by targeting its promoter region. nih.govfrontiersin.org In one study, a TALE-TF-VP64 and a CRISPR/dCas9-VP64 system were designed to target the P3 promoter of the epothilone biosynthetic cluster in S. cellulosum strain So ce M4. nih.gov The introduction of these synthetic transcription factors resulted in a significant upregulation of the epothilone biosynthesis genes. nih.gov

Specifically, the TALE-TF-VP64 system increased the yield of epothilone B by 2.89-fold and epothilone D by 2.18-fold. nih.govresearchgate.net The CRISPR/dCas9-VP64 system led to a 1.53-fold increase in epothilone B and a 1.12-fold increase in epothilone D. nih.govresearchgate.net These results demonstrate the power of targeted transcriptional activation to enhance the production of specific epothilone analogs. mdpi.comnih.govresearchgate.net The higher efficiency observed with the TALE-TF system was potentially due to a higher binding affinity and specificity of the TALE protein to the promoter DNA compared to the guide RNA-DNA binding in the CRISPR system. nih.gov

| Genetic Tool | Target Compound | Fold Increase in Yield | Reference |

|---|---|---|---|

| TALE-TF-VP64 | Epothilone B | 2.89 | nih.govresearchgate.net |

| Epothilone D | 2.18 | nih.govresearchgate.net | |

| CRISPR/dCas9-VP64 | Epothilone B | 1.53 | nih.govresearchgate.net |

| Epothilone D | 1.12 | nih.govresearchgate.net |

Investigation of Promoters and Transcriptional Regulatory Proteins

The expression of the epothilone biosynthetic gene cluster is governed by its native promoter and a network of transcriptional regulatory proteins. fao.orgfrontiersin.org Understanding these regulatory elements is fundamental for developing effective metabolic engineering strategies. researchgate.net

The promoter region of the epothilone operon in S. cellulosum is complex, featuring multiple transcriptional start sites and regulatory elements. nih.gov Studies have identified a 440-bp promoter region with two distinct transcriptional start sites. nih.gov Within this region, a conserved stem-loop structure has been identified that acts as a negative regulatory element. nih.gov

A key breakthrough was the identification of the first transcriptional regulator for epothilone biosynthesis, named Esi. fao.org Esi functions as a negative regulator, binding to an inverted repeat sequence within the epothilone promoter to down-regulate the transcription of the entire gene cluster. fao.org Inactivation of the esi gene led to an increase in epothilone production, whereas its overexpression suppressed production. fao.org This discovery provides a specific target for genetic manipulation to enhance epothilone yields.

Furthermore, research into heterologous expression systems, such as Myxococcus xanthus, has shed light on the importance of promoter choice. d-nb.info Swapping the native epothilone promoter (Pepo) with strong endogenous promoters from M. xanthus did not necessarily lead to higher yields, highlighting that the temporal activity pattern of a promoter is as crucial as its strength. nih.gov Tandem engineering of the original promoter, however, successfully increased production, suggesting that enhancing the native regulatory signals can be a more effective strategy. nih.gov The identification of internal promoters within the epothilone gene cluster further adds to the complexity of its transcriptional regulation. frontiersin.org

Chemical Synthesis and Analog Development of Epothilones

Total Synthesis Methodologies for Epothilones

The first total synthesis of an epothilone (B1246373) was accomplished by S. J. Danishefsky and his team in 1996, paving the way for numerous other synthetic routes. wikipedia.orgwikidoc.org These methodologies often involve the convergent coupling of key fragments, employing a range of sophisticated chemical reactions. acs.org

Key Building Blocks and Synthetic Strategies

The total synthesis of epothilones typically relies on the construction and subsequent connection of several key building blocks. Common strategies involve the synthesis of an aldehyde, glycidols, and a ketoacid, which are then coupled through reactions like aldol (B89426) additions and esterifications. wikipedia.orgwikidoc.org For instance, the synthesis of Epothilone B has been achieved by coupling three main fragments: C1–C6, C7–C10, and C11–C21. acs.org

A notable approach involves an olefin metathesis reaction to form the macrocyclic ring. wikipedia.orgwikidoc.org In this strategy, key building blocks are assembled and then cyclized using a Grubbs' catalyst. wikidoc.org Another powerful technique is the Suzuki coupling reaction, which has been used to connect advanced polypropionate-derived and thiazole-containing fragments. acs.org The stereochemical control during these syntheses is crucial, and methods like chiral silane-based bond construction and enzymatic kinetic resolutions have been employed to establish the correct stereocenters. acs.org

Semisynthesis and Derivatization Strategies for Epothilone Analogs

Semisynthesis, which starts with the natural epothilone scaffold and modifies it, offers an efficient alternative to total synthesis for producing analogs. researchgate.net This approach has been instrumental in creating derivatives with improved properties, such as enhanced stability and solubility. tandfonline.comnih.gov

Advantages of Semisynthesis in Structural Modification

Semisynthesis presents several practical advantages over total synthesis. It is often more straightforward and allows for better stereochemical control, as the complex core of the natural product is already formed. researchgate.net This makes it a more scalable process for producing analogs for clinical investigation. researchgate.net Furthermore, semisynthesis allows for targeted modifications at specific sites of the epothilone molecule, facilitating the exploration of structure-activity relationships. iupac.org For example, modifications to the C21 methyl group of the thiazole (B1198619) ring have been achieved through a Polonovsky-type rearrangement of the corresponding N-oxide, leading to derivatives with potentially improved pharmacological profiles. iupac.org

Preparation of Lactam Analogs

A significant achievement in the semisynthesis of epothilone analogs is the preparation of lactams, where the macrolactone is replaced by a macrolactam. acs.org This modification can confer resistance to hydrolysis by esterases, a major pathway of metabolic degradation for the natural compounds. nih.gov A key strategy for this conversion involves a palladium-catalyzed azidation of the macrocyclic lactone, followed by reduction and macrolactamization. researchgate.netacs.org This three-step sequence has even been streamlined into a "one-pot" process for the synthesis of the epothilone B-lactam, known as Ixabepilone. acs.org

Design and Synthesis of Epothilone K Analogs for Research

The rational design and synthesis of analogs, including those related to the less common this compound, are driven by the need to understand the structural requirements for biological activity and to develop compounds with superior therapeutic indices. nih.govnih.gov

Rational Design Principles for Modifying Macrolactone Ring Size and Side Chains

The design of novel epothilone analogs is often guided by computational modeling and an understanding of the molecule's bioactive conformation. nih.govnih.gov Modifications to the macrolactone ring size and the side chains are key areas of exploration. For instance, replacing a segment of the macrolactone ring can be achieved through a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM) strategy, allowing for the introduction of new structural motifs. iupac.orgresearchgate.net

Molecular Mechanism of Action and Tubulin Interactions

Microtubule Polymerization and Stabilization Mechanisms

The primary mechanism of action for epothilones is the stabilization of microtubules, which leads to the arrest of the cell cycle and subsequent programmed cell death (apoptosis). nih.govaacrjournals.orgnih.gov This action is similar to that of taxanes, another class of microtubule-stabilizing agents. nih.govascopubs.org

Epothilones are potent inducers of tubulin polymerization, effectively promoting the assembly of tubulin dimers into microtubules, even in the absence of the typically required guanosine (B1672433) triphosphate (GTP). wikipedia.orgaacrjournals.org This leads to an overabundance of stable microtubules within the cell. nih.gov In vitro studies have demonstrated that epothilones, particularly epothilone (B1246373) B, are strong promoters of tubulin polymerization, with kinetics similar to paclitaxel (B517696). aacrjournals.org In fact, epothilone B is considered a more potent inducer of tubulin polymerization than both epothilone A and paclitaxel. aacrjournals.org This enhanced assembly leads to the formation of microtubule bundles throughout the cytoplasm. wikipedia.orgascopubs.org

The potency of different epothilone analogs in inducing tubulin polymerization varies. For instance, the addition of a methyl group at the C12 position distinguishes epothilone B from epothilone A and doubles its potency in promoting tubulin assembly. ascopubs.org Furthermore, desoxyepothilone B (also known as epothilone D or KOS-862), which lacks the C12-13 epoxide ring, is an even more potent microtubule stabilizer in vitro than epothilones A or B. ascopubs.org

Beyond simply promoting polymerization, epothilones actively suppress the dynamic instability of microtubules. aacrjournals.orgascopubs.org Microtubules are inherently dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization), a process crucial for their normal cellular functions, especially during mitosis. nih.gov By binding to the microtubules, epothilones inhibit the dissociation of tubulin subunits, thus stabilizing the polymer. wikipedia.org

Studies have shown that epothilone B suppresses microtubule dynamics in a concentration-dependent manner. aacrjournals.orgresearchgate.net At its half-maximal inhibitory concentration (IC50) for mitotic arrest, epothilone B has been observed to reduce microtubule dynamicity by 62%, leading to a near-complete stabilization of microtubules in a high percentage of cells. researchgate.netnih.gov This suppression of dynamics is a key factor leading to mitotic arrest at the G2-M transition of the cell cycle. wikipedia.orgaacrjournals.org

Induction of Tubulin Assembly

Tubulin Binding Site Characterization

The interaction between epothilones and tubulin has been extensively studied to understand the structural basis of their activity. These investigations have revealed a specific binding pocket on the β-tubulin subunit.

Epothilones competitively inhibit the binding of paclitaxel to microtubules, which strongly indicates that they share a common or overlapping binding site on β-tubulin. nih.govaacrjournals.orgascopubs.orgmdpi.com This is noteworthy given the lack of structural similarity between the two classes of compounds. mdpi.comresearchgate.net The binding pocket is located on the interior surface of the microtubule, within the β-tubulin subunit. wikipedia.org

Despite sharing a binding site, the specific interactions and the resulting biological activities can differ. For instance, epothilones have demonstrated significant efficacy against paclitaxel-resistant cancer cells, suggesting subtle but important differences in their binding modes. aacrjournals.orgnih.gov

High-resolution structural studies, including X-ray crystallography, have identified the key components of the epothilone binding pocket on β-tubulin. mdpi.comacs.org This pocket is primarily formed by hydrophobic residues from several key structural elements of the β-tubulin protein. mdpi.comacs.org

The M-loop (residues 270-285) is a critical region for the interaction with epothilones. mdpi.comacs.orgnih.gov Upon binding, epothilones induce a conformational change in the M-loop, structuring it into a short helix. acs.org This is a crucial part of the microtubule stabilization mechanism.

The H7 helix (residues 227-231) also contributes significantly to the binding pocket. mdpi.comacs.orgnih.gov Residues within this helix, along with the M-loop, create the hydrophobic environment where the epothilone molecule docks.

Photoaffinity labeling studies have specifically identified the peptide regions TARGSQQY and TSRGSQQY within β-tubulin as direct targets for an epothilone photoprobe, providing direct evidence of the proximity of these sequences to the bound drug. acs.org

Other important residues and regions that form the binding site include the β-strand S7 and the S9-S10 strands. mdpi.comacs.org Key amino acid residues that make direct contact with or are in close proximity to the bound epothilone include His227, Ala231, Thr274, Arg276, Arg282, and Gln292. nih.gov

The binding of epothilone K to the β-tubulin subunit induces significant conformational changes in the α,β-tubulin dimer. acs.org A primary consequence of this binding is the rigidification and alignment of the M-loop and the H7 helix. nih.govacs.org In the absence of a stabilizing ligand, the M-loop is largely disordered. acs.org The binding of epothilone A, a closely related compound, establishes polar contacts between its side chains and residues within the M-loop, which in turn induces a helical conformation in this loop. acs.org

Molecular dynamics simulations have further suggested that the conformation of both free and tubulin-bound epothilones is influenced by their specific chemical structure, and that different epothilone analogs can exploit the binding cavity in unique ways. researchgate.net These ligand-induced conformational changes are believed to be the structural basis for the enhanced stability of the microtubule polymer, ultimately leading to the disruption of normal cellular processes.

Cellular Responses and Cell Cycle Modulation

Induction of Mitotic Arrest at G2/M Phase

Similar to other epothilones, this compound's primary mechanism of action involves the stabilization of microtubules. researchgate.netresearchgate.net This interference with microtubule dynamics disrupts the normal formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. escholarship.org The consequence of this disruption is a halt in the cell cycle progression at the G2/M transition phase. researchgate.netescholarship.orgacs.org Cells are unable to proceed from the G2 phase (pre-mitotic) into the M phase (mitosis), leading to an accumulation of cells in this specific stage of the cell cycle. researchgate.netresearchgate.net This G2/M arrest is a direct outcome of the stabilized microtubules, which prevents the proper alignment and separation of chromosomes, thereby activating cellular checkpoints that monitor mitotic fidelity. escholarship.org

Apoptosis Induction Pathways

The prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. researchgate.netresearchgate.netescholarship.org The sustained mitotic block acts as a signal for the cell to initiate its self-destruction program. While the precise and complete apoptotic pathways activated by this compound are a subject of ongoing research, the general mechanism is understood to be a consequence of the irreparable disruption to the cell cycle. escholarship.org The inability of the cell to complete mitosis due to stabilized microtubules leads to the activation of various pro-apoptotic signaling cascades. This programmed cell death is a crucial component of the cytotoxic effects observed with epothilone compounds. researchgate.netresearchgate.net

Research Findings on this compound and Cellular Responses

| Compound | Cellular Response | Mechanism | Outcome |

| This compound | Mitotic Arrest | Stabilization of microtubules, preventing mitotic spindle formation. researchgate.netescholarship.org | Accumulation of cells in the G2/M phase of the cell cycle. acs.orgresearchgate.net |

| This compound | Apoptosis | Prolonged G2/M arrest triggers programmed cell death pathways. researchgate.netresearchgate.netescholarship.org | Cytotoxicity and elimination of the affected cells. researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

Several functional groups have been identified as critical for the biological activity of epothilones. The hydroxyl group at position C7, the carbonyl group at C1, and the substituents at C15 are of particular importance. nih.govresearchgate.net

The C7 hydroxyl group is a key player in the interaction with the tubulin binding site. mdpi.com While early models suggested a hydrogen bond with threonine-276, higher resolution X-ray crystallography and NMR studies have revealed that the C7-hydroxyl group interacts with aspartate-226. mdpi.comacs.org Removal of this hydroxyl group, as in 7-deoxy-epothilone D, leads to a significant decrease in potency, underscoring the critical role of this hydrogen bond in the binding energetics. mdpi.com

The C1 carbonyl group is also essential for activity, participating in a hydrogen bond with the tubulin pocket. nih.govresearchgate.netresearchgate.net Specifically, the C1 lactone carbonyl has been shown to form a hydrogen bond with arginine-276 in some models and threonine-274 in others. acs.orgbibliotekanauki.pl

The nature of the substituent at C15, which is part of the side chain attached to the macrolactone ring, significantly influences the molecule's potency. nih.govresearchgate.net The thiazole (B1198619) ring at this position is a key structural feature, and modifications to this moiety can have profound effects on activity. sciforum.net

Table 1: Key Functional Groups and their Interactions

| Functional Group | Position | Interacting Tubulin Residue (Model Dependent) | Importance for Activity |

|---|---|---|---|

| Hydroxyl | C7 | Asp226 mdpi.comacs.org | Essential for potent binding mdpi.com |

| Carbonyl | C1 | Thr274 acs.org, Arg276 bibliotekanauki.pl | Essential for activity nih.govresearchgate.netresearchgate.net |

The thiazole moiety, a defining feature of the epothilone (B1246373) side chain, plays a crucial role in the molecule's interaction with tubulin. nih.govencyclopedia.pub The nitrogen atom within the thiazole ring is of particular interest. mdpi.com

X-ray crystallography data suggest that the thiazole nitrogen can form a hydrogen bond with threonine-297 of β-tubulin. mdpi.com This interaction is thought to be important for maximizing the binding affinity. To investigate the precise contribution of this nitrogen atom, a deaza-epothilone C analogue, where the thiazole is replaced by a thiophene, was synthesized. mdpi.com This modification resulted in a reduction in the free energy of binding to microtubules by approximately 1 kcal/mol, indicating that the thiazole nitrogen plays a distinct but not decisive role in the interaction. mdpi.com However, this analogue was devoid of antiproliferative activity, possibly due to instability. mdpi.com

Furthermore, replacing the thiazole ring with other aromatic systems, such as pyridine (B92270) or a phenyl group, is tolerated to some extent. sciforum.netmdpi.com For instance, a phenyl-based epothilone D analog was found to be a potent inducer of tubulin polymerization, although less so than the natural epothilone D. mdpi.com This suggests that while the heterocyclic nitrogen contributes to maximal activity, it is not an absolute requirement. mdpi.com

The C12-13 epoxide is a prominent feature of many natural epothilones, including epothilone K. However, SAR studies have revealed that this epoxide is not strictly essential for microtubule-binding activity. nih.govresearchgate.netsciforum.net

The replacement of the epoxide with a C12-13 double bond, as seen in deoxyepothilone B (epothilone D), results in a compound that is even more potent in stabilizing microtubules in vitro than epothilones A or B. nih.govresearchgate.netascopubs.org This indicates that the epoxide itself is not a prerequisite for high activity. Furthermore, analogs with a trans-epoxide or a trans-olefin at the C12-13 position have been shown to be nearly as potent as their cis-isomeric counterparts. sciforum.net

Modifications at the C12 position can significantly impact potency. The addition of a methyl group at C12, which differentiates epothilone B from epothilone A, doubles the in vitro activity. nih.govascopubs.org This enhancement is attributed to favorable hydrophobic interactions within the tubulin binding pocket. pnas.org Conversely, replacing the epoxide with a cyclopropane (B1198618) ring leads to a complete loss of activity, highlighting the sensitivity of this region to structural changes. pnas.org Derivatives with a nitrogen atom at C12, known as azathilones, have demonstrated high pharmacological activity in vitro. nih.govresearchgate.net

Table 2: Effect of C12-C13 Modifications on Epothilone Activity

| Modification | Example Compound | Relative Activity | Reference(s) |

|---|---|---|---|

| C12-C13 (Z)-olefin | Deoxyepothilone B (Epothilone D) | More potent than Epo A/B in vitro | nih.govresearchgate.netascopubs.org |

| C12-C13 (E)-epoxide | trans-epothilone A | Nearly equipotent to cis-isomer | sciforum.net |

| C12-C13 cyclopropane | Cyclopropane-containing epothilone | Inactive | pnas.org |

| C12-methyl | Epothilone B | ~2x more potent than Epothilone A | nih.govascopubs.org |

Role of the Thiazole Moiety and its Nitrogen

Conformational-Activity Relationships

The three-dimensional shape, or conformation, of the epothilone molecule is a critical determinant of its biological activity. The molecule must adopt a specific conformation to fit optimally into the tubulin binding site.

Computational molecular modeling and high-field NMR spectroscopy have been pivotal in understanding the conformational preferences of epothilones in solution. nih.govrsc.org These studies have revealed that the epothilone macrocycle is not rigid but exists as an equilibrium of several low-energy conformations. pnas.orgnih.gov

For the C1–C8 region of the molecule, two main conformational families have been identified, which are influenced by intramolecular hydrogen bonds and syn-pentane interactions. mdpi.comrsc.org The C11–C15 region also exhibits flexibility, with at least two significant local conformations. nih.govrsc.org One of these conformations is characterized by an anti-relationship between C13 and C16, while the other displays a gauche relationship. rsc.org NMR studies suggest that the anti-conformer is more populated in solution. rsc.org

By synthesizing and testing epothilone analogues with constrained conformations, researchers have been able to correlate specific conformational preferences with biological activity. nih.gov These studies strongly suggest that the biologically active conformation is closely related to the one observed in the solid-state crystal structure. rsc.org

Evidence points to the conformer with the anti-relationship in the C11–C15 region as being the bioactive one. rsc.org Furthermore, despite the presence of multiple conformations in solution for the C1–C8 region, the active conformation appears to be closely related to a specific conformer (conformer 1), which is similar to the solid-state structure. rsc.org The design of analogues that are conformationally "pre-organized" to favor this bioactive shape can lead to highly potent compounds. mdpi.com Conversely, analogues that favor other conformations often exhibit significantly reduced or no activity. mdpi.com This underscores the principle that a molecule's ability to adopt the correct three-dimensional shape is as important as the presence of key functional groups for its biological function. nih.gov

Molecular Modeling and Nuclear Magnetic Resonance (NMR) Studies of Epothilone Conformations

Comparative SAR of this compound with Other Epothilones (e.g., Epothilone A, B)

The structure-activity relationship (SAR) of epothilones, a class of microtubule-stabilizing agents, is a widely studied area. nih.govmdpi.comascopubs.org These compounds, originally identified as metabolites from the myxobacterium Sorangium cellulosum, share a common mechanism of action with taxanes by inducing tubulin polymerization and mitotic arrest. nih.govmdpi.com However, their distinct structural features lead to variations in potency and efficacy, particularly against drug-resistant cancer cell lines. nih.govresearchgate.net

Epothilones A and B are the most extensively characterized members of this family, featuring a 16-membered macrolide ring. nih.gov The primary structural difference between them is a methyl group at the C12 position in Epothilone B, which is absent in Epothilone A. mdpi.com This seemingly minor modification makes Epothilone B approximately twice as potent as Epothilone A in inducing tubulin polymerization. ascopubs.org

In contrast, this compound is a unique natural variant, distinguished by a ring-contracted 14-membered macrolide structure. researchgate.net This significant alteration in the macrocycle size is a key determinant of its biological activity. Research involving the isolation and testing of numerous natural epothilone variants, including this compound, has established clear structure-activity relationships. researchgate.net While several of these newly discovered natural epothilones demonstrated cytotoxic activity comparable to Epothilone A and B, none surpassed the potency of Epothilone B. researchgate.net The contraction of the macrocycle in this compound is a critical factor influencing its interaction with the tubulin binding pocket.

The core pharmacophore of epothilones involves specific interactions with β-tubulin. pnas.org Key structural elements for activity include the C1 carbonyl, the C3 hydroxyl group, the C5 ketone, and the thiazole side chain at C15. mdpi.com Alterations to the C12-C13 epoxide region are also known to significantly impact microtubule-stabilizing activity. mdpi.comascopubs.org The structural deviation of this compound, with its smaller 14-membered ring, directly affects the spatial arrangement of these crucial functional groups, likely leading to a different binding conformation and affinity compared to its 16-membered counterparts.

| Compound | Macrocycle Size | Key Structural Features | Relative Cytotoxicity |

|---|---|---|---|

| Epothilone A | 16-membered ring | Lacks methyl group at C12. mdpi.com | Potent, but generally less so than Epothilone B. researchgate.net |

| Epothilone B | 16-membered ring | Contains a methyl group at C12. mdpi.com | Considered the most potent of the naturally occurring epothilones. researchgate.netcornellpharmacology.org |

| This compound | 14-membered ring | Ring-contracted macrocycle. researchgate.net | Active, but does not exceed the potency of Epothilone B. researchgate.net |

Relationship Between Tubulin-Binding Affinity and Cellular Activity

The primary mechanism of action for epothilones is the stabilization of microtubules through binding to β-tubulin. aacrjournals.orgnih.gov This interaction promotes tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov A logical assumption would be that a higher binding affinity for tubulin directly translates to greater cellular cytotoxicity. However, research on various epothilone analogues has shown that this relationship is not always linear. ascopubs.orgmdpi.comcsic.es

While a strong interaction with the tubulin target is a prerequisite for activity, it is not the sole determinant of cellular potency. mdpi.com Studies on synthetic and semi-synthetic epothilone analogues have revealed that increasing microtubule-stabilizing activity does not invariably result in increased cytotoxicity. ascopubs.org For instance, certain analogues with high tubulin-binding affinity have demonstrated only modest cellular activity. mdpi.com

Cellular Accumulation: The ability of the compound to cross the cell membrane and accumulate at sufficient intracellular concentrations to engage its target.

Metabolic Stability: The susceptibility of the compound to metabolic degradation within the cell, which could inactivate it before it reaches the tubulin target. mdpi.com

An example of this decoupling is seen in deaza-epothilone C, an analogue where the thiazole nitrogen is replaced by a CH group. This modification resulted in only a modest decrease in microtubule-binding affinity compared to natural epothilone C. However, the analogue was completely devoid of antiproliferative activity, a difference attributed to insufficient stability in the cell culture medium. mdpi.com This highlights that even with good target affinity, poor stability can render a compound inactive at the cellular level.

Therefore, while the tubulin-binding affinity of this compound is a fundamental aspect of its function, its ultimate cellular activity is a composite of this binding event and other pharmacological properties like membrane permeability and metabolic resilience.

| Compound/Analogue | Tubulin-Binding Affinity | Cellular Activity (Cytotoxicity) | Postulated Reason for Discrepancy |

|---|---|---|---|

| Epothilone B | High | High | N/A (Good correlation) |

| Deaza-epothilone C | Moderately High | Inactive | Insufficient metabolic stability. mdpi.com |

| Thioacetate Epothilone Analogue (14) | Lower than parent compound | Still in nanomolar range | Cellular activity is not always linearly correlated with binding affinity. mdpi.com |

Mechanisms of Resistance to Epothilones in Research Models

Efflux Pump-Mediated Resistance (e.g., P-glycoprotein)

One of the most well-characterized mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.govacs.org These transporters function as energy-dependent efflux pumps, actively removing a wide range of structurally diverse xenobiotics, including many chemotherapeutic drugs, from the cell. acs.orgnih.gov This reduction in intracellular drug concentration diminishes the agent's cytotoxic efficacy. researchgate.net

Epothilones, in general, are considered poor substrates for P-gp compared to other microtubule-stabilizing agents like the taxanes. nih.govnih.gov This characteristic is a key advantage, as it allows them to retain activity in cancer cells that have developed resistance to taxanes through P-gp overexpression. nih.govnih.gov However, the susceptibility to P-gp-mediated efflux can vary among different epothilone (B1246373) analogues. For instance, some studies suggest that while epothilones are less affected by P-gp than taxanes, certain derivatives may still be recognized and transported by these pumps to some extent. oaepublish.comrsc.org

The ability of epothilones to circumvent P-gp-mediated resistance has been demonstrated in numerous studies using multidrug-resistant (MDR) cancer cell lines. These cell lines are often characterized by the overexpression of P-gp and exhibit significant resistance to P-gp substrates like paclitaxel (B517696).

Epothilones consistently show potent cytotoxic activity against various MDR cell lines. nih.govpnas.org For example, in human cancer cell lines resistant to paclitaxel due to P-gp overexpression, epothilones have demonstrated the ability to inhibit cell proliferation at low nanomolar concentrations. pnas.org This suggests that epothilones can bypass this common resistance mechanism. nih.gov The activity of several epothilones in both drug-sensitive and MDR cell lines highlights their potential to overcome this form of resistance. For instance, epothilone B and its analogues have shown significant antitumor activity in various MDR cancer models. rsc.org

The table below summarizes the activity of selected epothilones in P-gp overexpressing cell lines compared to their parental, drug-sensitive counterparts.

| Cell Line | Resistance Mechanism | Compound | Fold Resistance (Compared to Parental Line) | Reference |

|---|---|---|---|---|

| 1A9/A8 | β-tubulin mutation | Epothilone A | 25 | pnas.org |

| 1A9/A8 | β-tubulin mutation | Epothilone B | 57 | pnas.org |

| 1A9/B10 | β-tubulin mutation | Epothilone A | 25 | pnas.org |

| 1A9/B10 | β-tubulin mutation | Epothilone B | 57 | pnas.org |

Tubulin Alterations and Mutations

Point mutations in the β-tubulin gene have been identified in epothilone-resistant cancer cell lines. pnas.org These mutations are often located near the drug-binding site and can directly interfere with the interaction between the epothilone molecule and the tubulin protein. aacrjournals.orgascopubs.org

Two such mutations, β274Thr→Ile and β282Arg→Gln, were identified in epothilone-resistant human ovarian carcinoma cell lines. pnas.org These mutations were shown to impair the ability of epothilones to induce tubulin polymerization, a key step in their mechanism of action. pnas.org The location of these mutations within the three-dimensional structure of the αβ-tubulin dimer is in close proximity to the proposed binding site for both epothilones and taxanes. pnas.org

The table below provides examples of β-tubulin mutations identified in epothilone-resistant cell lines and their impact on drug sensitivity.

| Cell Line | β-Tubulin Mutation | Effect on Drug Sensitivity | Reference |

|---|---|---|---|

| 1A9/A8 | β274Thr→Ile | 25- to 57-fold resistance to Epothilone A and B | pnas.org |

| 1A9/B10 | β282Arg→Gln | 25- to 57-fold resistance to Epothilone A and B | pnas.org |

Mutations in β-tubulin that are not directly within the drug-binding pocket can also confer resistance to epothilones by altering the intrinsic stability and dynamics of microtubules. aacrjournals.org For example, mutations have been identified in regions of β-tubulin that are critical for its function, such as the GTP binding site and the binding sites for microtubule-associated proteins (MAPs). aacrjournals.org

Humans express several different isotypes of β-tubulin, and the relative expression levels of these isotypes can vary between different cell types and tissues. mdpi.com Alterations in the expression of specific β-tubulin isotypes have been implicated in resistance to various tubulin-binding agents, including epothilones. plos.orgnih.gov

Studies have shown that changes in the expression of certain β-tubulin isotypes can either increase or decrease sensitivity to epothilone B. For example, in non-small cell lung cancer (NSCLC) cells, knockdown of βIII-tubulin expression led to a significant increase in sensitivity to epothilone B. plos.org Conversely, suppression of βIVb-tubulin expression resulted in decreased sensitivity to the drug. plos.org The expression of βII-tubulin did not appear to significantly alter epothilone B sensitivity in these models. plos.org These findings suggest that the specific composition of tubulin isotypes within a cell can influence its response to epothilone treatment. plos.org

Mutations Affecting Microtubule Stability (e.g., at GTP binding site, MAP binding sites)

Other Intrinsic and Acquired Resistance Mechanisms

Beyond efflux pumps and tubulin alterations, other cellular mechanisms can contribute to both intrinsic and acquired resistance to epothilones. These mechanisms are often complex and can involve multiple cellular pathways.

Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the effects of a drug without prior exposure. mdpi.com This can be due to a variety of factors, including the baseline expression of resistance-conferring proteins or the activity of cellular pathways that counteract the drug's effects.

Acquired resistance, on the other hand, develops in response to drug treatment. mdpi.com This can involve the selection and expansion of pre-existing resistant cells or the development of new resistance-conferring mutations or cellular adaptations. For instance, some epothilone-resistant cell lines have been shown to develop a dependency on the drug for normal growth, indicating complex adaptations in cellular signaling and microtubule regulation. researchgate.net Additionally, resistance to epothilones has been linked to the expression of certain multidrug resistance-associated proteins (MRPs), such as MRP7. oaepublish.com The interplay of these various mechanisms underscores the multifaceted nature of drug resistance in cancer.

Preclinical Research and Investigational Applications of Epothilones

In Vitro Cytotoxicity and Antiproliferative Activity Research

In vitro studies are foundational in preclinical research, providing the first indication of a compound's potential biological activity. For epothilone (B1246373) K, the available scientific literature details its evaluation in mouse fibroblast cells.

Epothilone K was evaluated as part of a broader study characterizing numerous natural epothilone variants. nih.govacs.org Its cytotoxic activity was tested against the mouse fibroblast cell line L929. nih.govresearchgate.net This cell line is a standard model for initial cytotoxicity screening of novel compounds. researchgate.net

The research established structure-activity relationships among the different epothilone variants. nih.gov While specific IC₅₀ values for this compound are not detailed in the available literature, the study concluded that several of the new natural epothilones demonstrated activity comparable to epothilone A and epothilone B, although none surpassed the potency of epothilone B. nih.govacs.org

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Compound | Cell Line | Assay Type | Reported Finding |

|---|

There are no specific research findings available in the reviewed scientific literature regarding the assessment of this compound in human cancer cell lines, including those sensitive or resistant to taxanes.

Dedicated research on the in vitro activity of this compound specifically in refractory tumor cell models has not been reported in the available scientific literature.

Assessment in Human Cancer Cell Lines (e.g., taxane-sensitive and resistant lines)

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are critical for evaluating a compound's therapeutic potential in a whole-organism system.

There are no published studies in the reviewed scientific literature on the evaluation of this compound in human tumor xenograft models.

Specific data regarding the impact of this compound on tumor growth and regression in animal models are not available in the published scientific literature.

Evaluation in Human Tumor Xenograft Models

Non-Oncological Investigational Applications

Neurodegenerative diseases like Alzheimer's are often characterized by the aggregation of hyperphosphorylated tau protein, leading to microtubule instability and subsequent neuronal dysfunction. nih.gov Epothilones, as microtubule-stabilizing agents, have been investigated for their potential to counteract this "loss-of-function" of tau. jneurosci.org

Preclinical studies have primarily utilized epothilone D (EpoD) in mouse models of tauopathy. In a preventative study, young tau transgenic mice treated with EpoD showed improved microtubule density and cognitive performance. nih.gov More significantly, in an interventional study with aged mice that already exhibited tau pathology, EpoD treatment led to a reduction in axonal dystrophy, an increase in axonal microtubule density, and improved cognitive function. nih.govjneurosci.org These findings suggest that EpoD can reverse existing deficits. Furthermore, EpoD treatment has been shown to decrease tau pathology and lessen the loss of neurons and axons in the hippocampus. nih.govjneurosci.org

Research has also explored the effects of EpoD in the context of both amyloid-β (Aβ) and hyperphosphorylated tau (P-tau), two key biomarkers in Alzheimer's disease. nih.govfrontiersin.org Studies in rTg4510 mice demonstrated that EpoD could prevent many of the functional and behavioral impairments induced by Aβ and P-tau, both individually and in combination. nih.govfrontiersin.org However, it is important to note that some side effects were observed depending on the specific pathological condition, indicating that the therapeutic application of microtubule-stabilizing agents may need to be carefully considered based on the disease stage. nih.govfrontiersin.org A clinical trial investigating epothilone D in patients with mild Alzheimer's disease was conducted but has been discontinued, with no results posted to date. frontiersin.org

While most of the research in this area has focused on epothilone D, one of the earliest identified natural variants was This compound , a ring-contracted 14-membered macrolide, which was found as a very minor metabolite. acs.org

Table 1: Summary of Key Preclinical Findings for Epothilones in Tauopathies

| Epothilone Derivative | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Epothilone D | Aged PS19 Tau Transgenic Mice | Improved microtubule density, axonal integrity, and cognitive performance. Reduced tau pathology and hippocampal neuron loss. | nih.govjneurosci.org |

| Epothilone D | rTg4510 Mice with Aβ and P-tau | Prevented functional and behavioral impairments induced by Aβ and P-tau. | nih.govfrontiersin.org |

| Epothilone D | Young PS19 Tau Transgenic Mice | Improved microtubule density and cognitive performance in a preventative paradigm. | nih.gov |

The ability of epothilones to stabilize microtubules makes them promising candidates for promoting axonal regeneration and restoring transport following injury to the central nervous system (CNS). dzne.deoup.com Microtubule disruption is a key feature of axonal injury, leading to impaired transport of essential molecules and organelles. nih.gov

Systemic administration of low doses of epothilone B has been shown to enhance axonal regeneration and reduce fibrotic scarring after spinal cord injury in animal models. dzne.defrontiersin.org This dual action is attributed to the stabilization of microtubules, which on one hand promotes their growth into damaged axon tips and on the other hand inhibits the migration of scar-forming cells. dzne.de Animals treated with epothilone B after spinal cord injury demonstrated improved motor skills, including better balance and coordination. dzne.de

Similarly, both epothilone B and epothilone D have been studied in mouse models of stroke. nih.gov When administered systemically, both compounds augmented the growth of new axonal projections in the area surrounding the infarct and reduced fibrotic scarring, leading to improved motor function. nih.gov

Research has also highlighted that epothilones can improve fast axonal transport. researchgate.net In aged tau transgenic mice, epothilone D treatment was found to enhance axonal microtubule density, which in turn improved the transport of materials along the axon. jneurosci.orgresearchgate.net This restoration of axonal transport is believed to be a key mechanism contributing to the observed cognitive improvements in these models. jneurosci.org

Table 2: Investigational Applications of Epothilones in Axonal Transport and Regeneration

| Epothilone Derivative | Condition Studied | Observed Effects | Citations |

|---|---|---|---|

| Epothilone B | Spinal Cord Injury | Enhanced axonal regeneration, reduced fibrotic scarring, improved motor skills. | dzne.defrontiersin.org |

| Epothilone B and D | Stroke | Augmented peri-infarct axonal projections, reduced fibrotic scarring, improved motor function. | nih.gov |

| Epothilone D | Tauopathy Mouse Model | Increased axonal microtubule density, improved fast axonal transport. | jneurosci.orgresearchgate.net |

A significant advantage of certain epothilones over other microtubule-stabilizing agents, such as paclitaxel (B517696), is their ability to cross the blood-brain barrier (BBB). dzne.dejneurosci.org This property is crucial for treating CNS disorders, as the drug must be able to reach its target within the brain. nih.gov

Pharmacokinetic studies have confirmed that epothilone D readily penetrates the BBB and is cleared more slowly from the brain than from the plasma, allowing for a sustained presence in the CNS. nih.govjneurosci.org Similarly, epothilone B has been shown to be a BBB-permeable microtubule-stabilizing agent. frontiersin.orgnih.gov Patupilone, a derivative of epothilone B, has also demonstrated the ability to cross the BBB and has been investigated for its effects on brain tumors. mdpi.com

Another synthetic epothilone, sagopilone (B1680735) (ZK-EPO), has shown free access to the brain in both rat and mouse models, with an AUC brain to AUC plasma ratio of 0.8. researchgate.netoup.com This indicates that sagopilone can achieve therapeutically relevant concentrations in the brain. researchgate.net In contrast, the concentration of paclitaxel in the brain remained below the limit of detection in the same studies. researchgate.net The ability of epothilones to bypass the P-glycoprotein transport pump, a major mechanism that prevents many drugs from entering the brain, contributes to their enhanced BBB penetration. frontiersin.orgnih.gov

Table 3: Blood-Brain Barrier Penetration of Various Epothilone Compounds

| Compound | BBB Penetration Capability | Supporting Evidence | Citations |

|---|---|---|---|

| Epothilone B | Permeable | Shown to be a blood-brain barrier-permeable microtubule-stabilizing drug. | frontiersin.orgnih.gov |

| Epothilone D | Readily Crosses BBB | Pharmacokinetic studies confirm brain penetration and slower clearance from the brain than plasma. | nih.govjneurosci.org |

| Patupilone (Epothilone B derivative) | Crosses BBB | Shown to cross the BBB in preclinical models. | mdpi.com |

| Sagopilone (ZK-EPO) | Freely Accesses Brain | High brain-to-plasma concentration ratio (0.8) in animal models. | researchgate.netoup.com |

Analytical Methodologies for Epothilone Research

Extraction and Purification Techniques

The initial steps in epothilone (B1246373) research involve extracting the compounds from the complex mixture of a microbial fermentation culture, most notably from the myxobacterium Sorangium cellulosum. researchgate.netscribd.com This is followed by rigorous purification to isolate individual analogs.

A common and effective method for capturing epothilones from the fermentation broth is the in-situ use of macroporous adsorbent resins, such as Amberlite XAD-16. scribd.comresearchgate.net This resin is added directly to the culture medium, where it adsorbs the epothilone molecules, simplifying their removal and initial concentration. researchgate.netgoogle.com

Once the epothilone-rich resin is harvested, the compounds are eluted using organic solvents. The choice of solvent is critical for maximizing recovery and purity. While methanol (B129727) is widely used, studies have compared its efficacy against other solvents. researchgate.netresearchgate.net Research indicates that solvents like chloroform (B151607) and dichloromethane (B109758) can offer superior extraction results compared to methanol. researchgate.net An optimized method using a combination of chloroform and ether demonstrated a significant increase in both recovery rate and purity over methanol alone. researchgate.net

Comparison of Solvent Extraction Efficiency for Epothilones

| Solvent | Relative Recovery Rate | Relative Purity | Key Findings |

|---|---|---|---|

| Methanol | Baseline (100%) | Low (e.g., 3.76% total purity) | Commonly used but less efficient in terms of purity. researchgate.net Shows a good effect on eluting epothilones from XAD-16 resin. researchgate.net |

| Chloroform | High | High | Demonstrated to be more suitable for extraction than methanol, offering higher purity. researchgate.net |

| Dichloromethane | High | High | Considered more suitable than methanol for achieving higher recovery and purity. researchgate.net |

| Optimized (Chloroform/Ether) | ~114% Increase vs. Methanol | ~21.5x Increase vs. Methanol | A combined method that significantly enhances both yield and purity. researchgate.net |

Following initial extraction, chromatographic methods are indispensable for separating the various epothilone analogs and purifying them to homogeneity. google.com Epothilone K was identified as a very minor metabolite, making high-resolution chromatographic techniques essential for its isolation. researchgate.netacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique used primarily for monitoring the progress of purification. researchgate.netlibretexts.org It allows for the quick visualization of the components in a mixture. For epothilones, a typical mobile phase for TLC analysis is a mixture of ether and acetone (B3395972) (e.g., 5:1 v/v), which results in an Rf value of approximately 0.75 for the target compounds. researchgate.net Modern high-performance TLC (HPTLC) offers improved resolution and sensitivity. uad.ac.id

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the cornerstone of epothilone purification, providing the high resolution needed to separate structurally similar analogs. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. thieme-connect.denih.gov For epothilone analysis, a common mobile phase consists of a methanol and water mixture (e.g., 13:7 v/v). researchgate.net By carefully collecting the fractions that elute from the HPLC column at specific retention times, individual compounds like this compound can be isolated.

Resin Adsorption and Solvent Extraction Optimization (e.g., chloroform, dichloromethane vs. methanol)

Spectroscopic and Spectrometric Characterization Methods

Once an epothilone analog is purified, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of novel organic molecules like this compound. researchgate.netacs.org NMR provides detailed information about the carbon-hydrogen framework of a molecule by detecting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com The structure of this compound, a ring-contracted 14-membered macrolide, was elucidated based on comprehensive one- and two-dimensional NMR data. researchgate.netacs.org These analyses allow chemists to piece together the molecule's connectivity and stereochemistry.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's precise molecular weight and elemental formula. ub.edu When coupled with liquid chromatography, the resulting technique, LC-MS, is a powerful tool for separating, identifying, and quantifying compounds in complex mixtures. wikipedia.orgthermofisher.com LC-MS combines the physical separation capabilities of HPLC with the mass analysis capabilities of MS. thieme-connect.dewikipedia.orgnih.gov For epothilone research, LC-MS is used to analyze fermentation extracts, identify known epothilones based on their mass, and detect new, minor variants like this compound. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Biological Activity and Binding Assays

A crucial aspect of epothilone research is determining the biological effects of new analogs. Epothilones exert their cytotoxic effects by binding to tubulin and stabilizing microtubules, a mechanism similar to that of paclitaxel (B517696). nih.govascopubs.org

To evaluate new variants, specific assays are employed. This compound, along with other newly discovered natural variants, was evaluated for its biological activity in a cytotoxicity assay using mouse fibroblast cells (L929 cell line). researchgate.netacs.org The results of these structure-activity relationship (SAR) studies established that while several new epothilones showed activity comparable to the major analogs epothilone A and epothilone B, none surpassed the cytotoxic potency of epothilone B. researchgate.netacs.org

Competitive binding assays are also used to understand how strongly epothilones interact with their tubulin target. These assays measure the ability of an epothilone to compete with a radiolabeled compound (like [³H]paclitaxel) for binding to tubulin polymers. researchgate.net This provides a quantitative measure of binding affinity (Ki), which is critical for correlating chemical structure with biological function. researchgate.net

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent inhibitory effect of a compound on cell proliferation and viability. For epothilones, these assays provide initial data on their potency against various cancer cell lines.

A common method employed is the sulforhodamine B (SRB) assay. pnas.org This protein-staining assay is performed in 96-well plates where a low number of cells are seeded and incubated with the test agent for a specified period, typically ranging from 48 to 96 hours. pnas.org The SRB assay measures cell density by staining total cellular protein, providing an indirect assessment of cell viability.

Detailed Research Findings:

Initial screenings of epothilones revealed strong cytotoxic activity against various eukaryotic cells, including mouse L929 fibroblasts and human T-24 bladder carcinoma cells. nih.govresearchgate.net The cytotoxic effects of epothilones are linked to their ability to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis. researchgate.netaacrjournals.org

Studies have shown that epothilones can be effective against cancer cells that have developed resistance to other microtubule-stabilizing agents like taxanes. nih.govresearchgate.net This includes cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. nih.govresearchgate.net

The following table presents the 50% inhibitory concentration (IC₅₀) values for various epothilone compounds against different cell lines, illustrating their potent cytotoxic activity.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Epothilone A | T-24 (human bladder carcinoma) | 50 | medchemexpress.com |

| Epothilone B | HCT116 (human colon carcinoma) | 0.8 | selleckchem.com |

| BMS-247550 (Epothilone B analog) | Panel of 21 tumor cell lines | 1.4 - 34.5 | aacrjournals.org |

| Fludelone (synthetic epothilone analog) | RPMI 8226 (multiple myeloma) | 6 - 14.4 | nih.gov |

| Epothilone B | KB-3-1 (human epidermoid carcinoma) | 3 | selleckchem.com |

| Epothilone B | HeLa (human cervical carcinoma) | 92 | selleckchem.com |

Tubulin Polymerization Assays

Tubulin polymerization assays are essential for directly evaluating the ability of compounds like this compound to promote the assembly of tubulin into microtubules. These biochemical assays typically measure the increase in turbidity spectrophotometrically as tubulin polymerizes.

The process involves incubating purified tubulin, often from bovine or porcine brain, with different concentrations of the test compound. aacrjournals.org The extent of tubulin polymerization is often expressed as a percentage relative to a known potent inducer like epothilone B or as the concentration required to achieve a certain level of polymerization (e.g., EC₀.₀₁). selleckchem.com

Detailed Research Findings:

Epothilones induce tubulin polymerization even under conditions that normally prevent it, such as low temperatures or the absence of guanosine (B1672433) 5'-triphosphate (GTP) and microtubule-associated proteins (MAPs). researchgate.net This potent stabilizing effect is a hallmark of this class of compounds.

Research has demonstrated that epothilones are more potent inducers of tubulin polymerization than paclitaxel. For instance, epothilones A and B are reported to be 2-4 times more potent than paclitaxel in certain tubulin polymerization assays. The lactam analog of epothilone B, BMS-247550, was also found to be approximately 2.5-fold more potent than paclitaxel in inducing tubulin polymerization. aacrjournals.org

The following table summarizes the tubulin polymerization activity of selected epothilones.

| Compound | Activity | Reference |

| Epothilone B | EC₀.₀₁ = 1.8 µM | selleckchem.com |

| Epothilone A | 1.5-3 fold less potent than Epothilone B | |

| BMS-247550 (Epothilone B analog) | ~2.5-fold more potent than paclitaxel | aacrjournals.org |

| Paclitaxel | EC₀.₀₁ = 5 µM |

Microtubule Binding Affinity Assays

Determining the binding affinity of epothilones to microtubules is crucial as it often correlates with their cytotoxic and microtubule-stabilizing activities. csic.es These assays help to understand the structure-activity relationship and to differentiate the binding characteristics of various analogs.

A common method for this is a competitive binding assay using a fluorescently labeled taxoid, such as Flutax-2. mdpi.com This assay measures the displacement of the fluorescent probe from microtubules by the test compound, allowing for the calculation of the binding constant (Kb). mdpi.com Another approach involves using radiolabeled paclitaxel, like [³H]paclitaxel, in a competition format to determine the inhibitory constant (Ki) of the epothilone analog. medchemexpress.comnih.gov

Detailed Research Findings:

Epothilones and taxanes share an overlapping binding site on β-tubulin. nih.govplos.org Competition assays have shown that epothilone A can displace [³H]paclitaxel from its binding site on tubulin polymers. medchemexpress.comnih.gov The binding affinity of epothilone A is comparable to that of paclitaxel. medchemexpress.comnih.gov

The binding affinity of epothilones is generally high for polymerized tubulin (microtubules) and significantly lower for unpolymerized tubulin dimers. acs.orgcsic.es This preferential binding to the assembled form of tubulin is a key aspect of their mechanism of action. csic.es

The table below presents binding affinity data for selected epothilones.

| Compound | Assay Method | Value | Reference |

| Epothilone A | Competitive displacement of [³H]paclitaxel | Ki = 0.6-1.4 µM | medchemexpress.com |

| Epothilone A | Competitive displacement of [³H]paclitaxel | IC₅₀ = 2.3 µM | nih.gov |

| Epothilone B | Fluorescence-based displacement assay | Kb = 6.08 x 10⁸ M⁻¹ | nih.gov |

| Simplified Epothilone Analog | Fluorescence anisotropy with Flutax-2 | Kb = 7.85 x 10⁷ M⁻¹ | mdpi.com |

| Paclitaxel | Competitive displacement of [³H]paclitaxel | IC₅₀ = 3.6 µM | nih.gov |

Cell Cycle Analysis

Cell cycle analysis is performed to determine the phase of the cell cycle at which a compound exerts its effects. For microtubule-stabilizing agents like this compound, this is typically the G2/M phase, where the cell cycle is arrested due to the disruption of the mitotic spindle.

This analysis is commonly carried out using flow cytometry. nih.govaacrjournals.org Cells are treated with the compound, harvested, fixed, and then stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide. plos.org The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Detailed Research Findings:

Epothilone-induced stabilization of microtubules leads to an arrest at the G2/M transition of the cell cycle. nih.govresearchgate.net This mitotic block is a direct consequence of the disruption of microtubule dynamics, which is essential for the proper formation and function of the mitotic spindle. nih.govplos.org

Studies have shown that treatment with epothilones leads to a significant accumulation of cells in the G2/M phase. nih.govaacrjournals.orgresearchgate.net For example, treatment of MDA-MB-468 human breast cancer cells with an epothilone B analog resulted in a time-dependent accumulation of cells in the G2/M phase, peaking at 24 hours. aacrjournals.org Similarly, an epothilone analog known as UTD1 was found to induce G2/M arrest in MCF-7 and HT29 cancer cells. spandidos-publications.com

The following table summarizes findings from cell cycle analysis studies with various epothilones.

| Compound/Analog | Cell Line | Effect | Reference |

| Epothilone B analog (BMS-247550) | MDA-MB-468 (human breast cancer) | Accumulation in G2/M phase, peaking at 24h | aacrjournals.org |

| Fludelone (synthetic epothilone analog) | OPM-2 (multiple myeloma) | Shift from G1 to G2/M as early as 6h; complete block at 24h | nih.gov |

| UTD1 (engineered epothilone analog) | MCF-7 and HT29 (human cancer cells) | G2/M arrest at higher concentrations | spandidos-publications.com |

| Epothilone B | MCF-7 (human breast cancer) | Arrest of cellular growth at G2/M phase by ~2.1 folds | researchgate.net |

| Epothilone D | Tomato cell cultures | Arrest of the cell cycle in metaphase | oup.com |

Q & A

Q. What are the established synthetic routes for epothilone K, and what key structural features dictate its bioactivity?

this compound is synthesized via multi-step protocols involving Nozaki-Hiyama-Kishi coupling (C15–C16 bond formation), aldol condensation (C6–C7 bond), and Yamaguchi macrolactonization to assemble the macrocyclic core . Critical structural determinants of bioactivity include the stereochemistry at C13 and C15, the presence of a 5-methylpyridine side chain, and the cyclopropane moiety at C12–C13, which enhances tubulin-binding affinity . Modifications to the lactone/lactam ring or epoxide/aziridine groups require careful stereochemical control to preserve potency .

Q. What in vitro assays are standard for evaluating this compound’s tubulin polymerization activity?

Tubulin polymerization assays using purified bovine or human tubulin are standard, with fluorescence-based monitoring (e.g., using the GTP analog mant-GTP) to quantify microtubule stabilization . Cytotoxicity is assessed via cell viability assays (e.g., MTT or SRB) against ovarian carcinoma (1A9) or other taxane-resistant cell lines, with IC50 values calculated using nonlinear regression models .

Q. How is the purity and identity of synthesized this compound confirmed?

High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are used for structural validation . X-ray crystallography (e.g., cell parameters: a = 6.742 Å, b = 21.9829 Å, c = 9.798 Å; β = 94.208°) provides definitive confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the this compound macrocycle?

Discrepancies in SAR often arise from variations in tubulin isoform expression or assay conditions. To address this, combine X-ray crystallography (to visualize ligand-tubulin interactions) with isothermal titration calorimetry (ITC) to quantify binding thermodynamics . For example, β-tubulin mutations (e.g., β274Thr→Ile) identified in resistant cell lines can be studied using site-directed mutagenesis and molecular dynamics simulations to predict steric clashes .

Q. What experimental strategies are effective in overcoming this compound resistance linked to β-tubulin mutations?

Design fluorinated analogues (e.g., 12,13-difluorocyclopropane) to enhance hydrophobic interactions with mutant tubulin . Aziridine-containing derivatives (replacing the epoxide) improve metabolic stability and retain activity against β282Arg→Gln mutants by minimizing steric hindrance . Pair these modifications with CRISPR-Cas9 screens to validate resistance mechanisms in isogenic cell lines.

Q. What role do cytochrome P450 enzymes play in this compound biosynthesis, and how can this be leveraged in heterologous expression systems?

CYP167A1 (EpoK) catalyzes the epoxidation of epothilone D to epothilone B in Sorangium cellulosum. Heterologous expression in E. coli or yeast requires codon optimization and co-expression with redox partners (e.g., ferredoxin reductase) to achieve functional activity . Metabolic engineering can redirect flux toward this compound precursors, while fed-batch fermentation with optimized oxygenation enhances titers .

Q. How can molecular dynamics simulations optimize this compound’s binding to mutated tubulin?

Use all-atom simulations (AMBER or CHARMM force fields) to model the binding of this compound to β-tubulin mutants (e.g., β274Thr→Ile). Key parameters include ligand conformational flexibility and solvent accessibility of the taxane-binding pocket . Pharmacophore models aligning this compound’s C3–C8 region with taxane’s C13 side chain can predict compensatory mutations .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity studies?

Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. For comparative studies (e.g., wild-type vs. mutant cell lines), apply ANOVA with Tukey’s post hoc test to assess significance (α = 0.05) . Bootstrap resampling (1,000 iterations) quantifies confidence intervals in small-sample assays .

Methodological Considerations

- Data Contradictions : Cross-validate SAR data using orthogonal assays (e.g., tubulin polymerization + live-cell imaging) to distinguish artifacts from true biological effects .

- Experimental Design : Follow guidelines for reproducibility, including detailed characterization of synthetic intermediates (NMR, HRMS) and biological replicates (n ≥ 3) .

- Ethical Compliance : For studies involving human cell lines, ensure REB approval and adherence to data management plans (e.g., anonymization, secure storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報